molecular formula C19H24N2O4 B7450079 Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate

Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate

Cat. No.: B7450079
M. Wt: 344.4 g/mol
InChI Key: INCSDZMJRJTZGZ-UHFFFAOYSA-N
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Description

Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a benzoate ester, and a prop-2-enoyl group. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate typically involves the condensation of piperidine derivatives with benzoic acid esters. One common method involves the reaction of 4-aminopiperidine with prop-2-enoyl chloride to form the intermediate 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoic acid. This intermediate is then esterified with propanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The prop-2-enoyl group may also play a role in the compound’s biological effects by interacting with cellular enzymes and proteins .

Comparison with Similar Compounds

Similar Compounds

  • Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate
  • Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoic acid
  • This compound derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring and prop-2-enoyl group make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

propyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-3-13-25-19(24)15-5-7-16(8-6-15)20-18(23)14-9-11-21(12-10-14)17(22)4-2/h4-8,14H,2-3,9-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCSDZMJRJTZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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